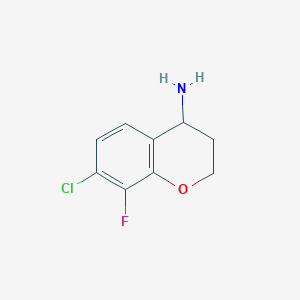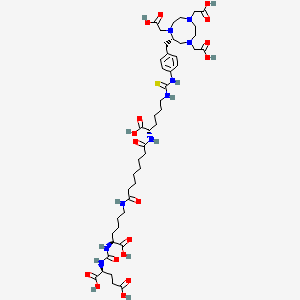
Nota-psma
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nota-psma, also known as 1,4,7-triazacyclononane-1,4,7-triacetic acid prostate-specific membrane antigen, is a compound used in the field of nuclear medicine for imaging and therapy of prostate cancer. It is a radiolabeled molecule that targets the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This makes this compound a valuable tool for the diagnosis and treatment of prostate cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nota-psma involves the conjugation of the chelating agent 1,4,7-triazacyclononane-1,4,7-triacetic acid with a prostate-specific membrane antigen-targeting ligand. The reaction typically takes place in a solvent such as dimethylformamide, and the product is purified using techniques like high-performance liquid chromatography .
Industrial Production Methods: In industrial settings, the production of this compound is automated to ensure consistency and efficiency. Automated synthesis modules, such as the PET-MF-2 V-IT-I synthesizer, are used to prepare the compound. This method allows for the production of this compound within a short time frame, typically around 35 minutes, with a high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Nota-psma undergoes various chemical reactions, including radiolabeling with isotopes such as fluorine-18 and gallium-68. These reactions are essential for its use in positron emission tomography imaging .
Common Reagents and Conditions: The radiolabeling process involves the use of reagents like fluorine-18 or gallium-68, and the reactions are carried out under controlled conditions to ensure the stability and efficacy of the final product .
Major Products Formed: The major products formed from these reactions are radiolabeled this compound compounds, such as [^18F]AlF-Nota-psma and [^68Ga]this compound, which are used for imaging prostate cancer .
Applications De Recherche Scientifique
Nota-psma has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiolabeled tracer for studying molecular interactions and pathways. In biology, it helps in understanding the expression and function of prostate-specific membrane antigen in cancer cells. In medicine, this compound is used for the diagnosis and treatment of prostate cancer through positron emission tomography imaging and targeted radiotherapy . In industry, it is used in the development of new diagnostic and therapeutic agents for cancer treatment .
Mécanisme D'action
Nota-psma exerts its effects by specifically binding to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The binding of this compound to the antigen allows for the targeted delivery of radiolabeled isotopes to the cancer cells, enabling their visualization and destruction through imaging and radiotherapy . The molecular targets involved in this process include the prostate-specific membrane antigen and the radiolabeled isotopes used for imaging and therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Nota-psma include DOTA-psma and HBEDCC-psma, which are also used for targeting the prostate-specific membrane antigen in prostate cancer .
Uniqueness of this compound: This compound is unique in its ability to bind to both metal radionuclides like gallium-68 and nonmetal radionuclides like fluorine-18, making it a versatile compound for positron emission tomography imaging . Additionally, this compound has shown higher tumor uptake and lower kidney uptake compared to other similar compounds, making it a more effective and safer option for imaging and therapy .
Propriétés
Formule moléculaire |
C46H71N9O17S |
|---|---|
Poids moléculaire |
1054.2 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(1S)-1-carboxy-5-[[4-[[(2S)-1,4,7-tris(carboxymethyl)-1,4,7-triazonan-2-yl]methyl]phenyl]carbamothioylamino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C46H71N9O17S/c56-36(47-19-7-5-10-34(43(68)69)51-45(72)52-35(44(70)71)17-18-38(58)59)11-3-1-2-4-12-37(57)50-33(42(66)67)9-6-8-20-48-46(73)49-31-15-13-30(14-16-31)25-32-26-54(28-40(62)63)22-21-53(27-39(60)61)23-24-55(32)29-41(64)65/h13-16,32-35H,1-12,17-29H2,(H,47,56)(H,50,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,48,49,73)(H2,51,52,72)/t32-,33-,34-,35-/m0/s1 |
Clé InChI |
RHYQUIWMHVELIZ-BBACVFHCSA-N |
SMILES isomérique |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC(=O)O |
SMILES canonique |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)NC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)

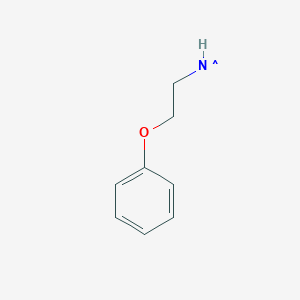
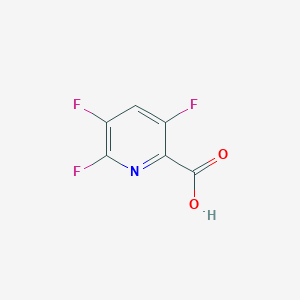
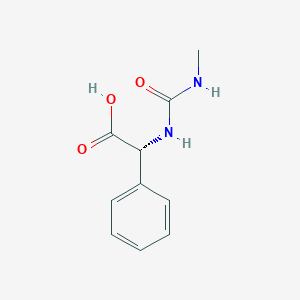
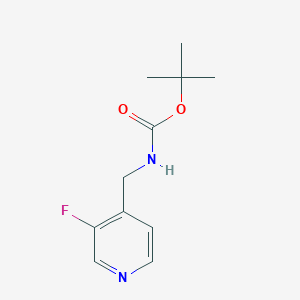

![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
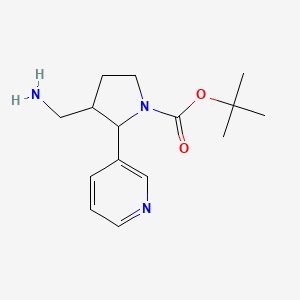

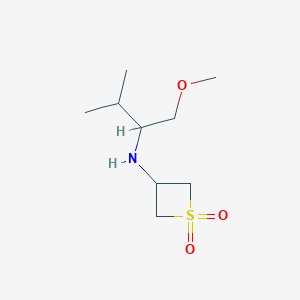
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
